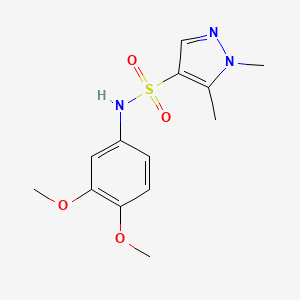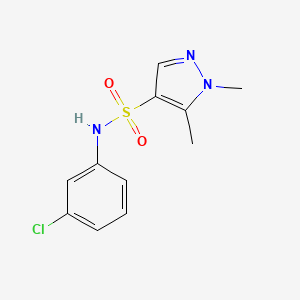![molecular formula C39H38F2O3 B4314986 2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE](/img/structure/B4314986.png)
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE
Overview
Description
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE is a complex organic compound with a unique structure that includes a cyclohexanone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexanone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylpropyl Group: This step involves the alkylation of the cyclohexanone core using a suitable alkylating agent.
Attachment of the Fluorobenzyl Groups: This is typically done through nucleophilic substitution reactions, where the fluorobenzyl groups are introduced using fluorobenzyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone Derivatives: Compounds with similar cyclohexanone cores but different substituents.
Fluorobenzyl Compounds: Compounds containing fluorobenzyl groups but different core structures.
Uniqueness
2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, making it valuable for various applications.
Properties
IUPAC Name |
(2E,6E)-2,6-bis[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-(2-methylbutan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38F2O3/c1-4-39(2,3)33-23-31(21-27-13-17-34(18-14-27)43-25-29-9-5-7-11-36(29)40)38(42)32(24-33)22-28-15-19-35(20-16-28)44-26-30-10-6-8-12-37(30)41/h5-22,33H,4,23-26H2,1-3H3/b31-21+,32-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGXJKOBKMSMSG-RWRHWQIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1C/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3F)/C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5F)/C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4314919.png)

![N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314941.png)

![15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314952.png)
![1-(4-METHOXYPHENYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B4314956.png)
![3-[(3-Bromo-4-methylphenyl)amino]-1-(furan-2-yl)propan-1-one](/img/structure/B4314960.png)
![1-biphenyl-4-yl-3-[(3-bromo-4-methylphenyl)amino]propan-1-one](/img/structure/B4314961.png)
![3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-FURYL)-1-PROPANONE](/img/structure/B4314965.png)
![4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4314974.png)
![1-[(4-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE](/img/structure/B4315000.png)
![1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE](/img/structure/B4315008.png)
![3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315012.png)
